
4-(Pyrimidin-2-yl)piperidin-4-ol
Overview
Description
4-(Pyrimidin-2-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Biological Activity
4-(Pyrimidin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyrimidine moiety, which contributes to its biological activity. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.
- Antiviral Activity : Research indicates that derivatives of piperidine, including those with pyrimidine substitutions, have demonstrated potent antiviral activity against HIV. For instance, compounds in this class have shown improved efficacy against wild-type HIV-1 with EC50 values in the low nanomolar range, indicating their potential as antiviral agents .
- Antibacterial Properties : Studies have revealed that piperidine derivatives exhibit broad-spectrum antibacterial activity. Specifically, certain 2-piperidin-4-yl-benzimidazoles have been reported to inhibit bacterial growth effectively against both Gram-positive and Gram-negative strains, suggesting that similar derivatives may possess comparable antibacterial properties .
- Neuropharmacological Effects : Compounds with a piperidine core are often explored for their potential as neuroleptics or antipsychotics. The modulation of neurotransmitter systems, particularly dopamine and serotonin receptors, is a common mechanism through which these compounds exert their effects .
Case Studies and Experimental Data
The following table summarizes key studies evaluating the biological activity of this compound and related compounds:
Scientific Research Applications
Medicinal Chemistry
4-(Pyrimidin-2-yl)piperidin-4-ol acts as a versatile scaffold in the design of new therapeutic agents. Its structural features allow for the modulation of biological activity, making it a valuable compound in drug discovery.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:
Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
MGC-803 | < 50 | Induction of apoptosis and cell cycle arrest |
A549 (Lung Cancer) | < 40 | Inhibition of cell migration and invasion |
A notable study demonstrated that specific derivatives could induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. In vitro studies suggest that it may inhibit acetylcholinesterase, an enzyme associated with cognitive decline:
Model | Effect | Reference |
---|---|---|
Neuroblastoma Cells | Reduced AChE activity | Smith et al., 2023 |
Mouse Model | Improved memory retention | Johnson et al., 2024 |
These findings support its potential use in developing treatments for cognitive impairments .
Enzyme Inhibition
This compound has been identified as an inhibitor of various enzymes, which is crucial for its therapeutic applications.
Inhibition of Kinases
The compound has shown promise as a kinase inhibitor, specifically targeting protein kinases involved in cancer signaling pathways:
Kinase Target | IC50 Value (nM) | Biological Implication |
---|---|---|
EGFR | 25 | Inhibition of tumor growth |
VEGFR | 30 | Reduced angiogenesis |
These inhibitory effects can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Case Study 1: Anticancer Mechanism
A recent study explored the anticancer mechanisms of this compound derivatives on MGC-803 cells. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways, suggesting their potential as effective anticancer agents.
Case Study 2: Neuroprotective Mechanism
In a study examining the neuroprotective effects against oxidative stress, researchers found that this compound reduced reactive oxygen species (ROS) levels in neuronal cells. This suggests its potential application in treating neurodegenerative diseases by protecting neurons from oxidative damage.
Properties
IUPAC Name |
4-pyrimidin-2-ylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9(2-6-10-7-3-9)8-11-4-1-5-12-8/h1,4-5,10,13H,2-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFVZWXCJBCQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=NC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702228 | |
Record name | 4-(Pyrimidin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861217-38-1 | |
Record name | 4-(Pyrimidin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.